molecular formula C14H12N2S B12053093 4-phenyl-4H-3,1-benzothiazin-2-amine CAS No. 16781-33-2

4-phenyl-4H-3,1-benzothiazin-2-amine

Cat. No.: B12053093
CAS No.: 16781-33-2
M. Wt: 240.33 g/mol
InChI Key: RBWRQOWMMKMFQO-UHFFFAOYSA-N
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Description

4-Phenyl-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazine ring, with an amine group at the 2-position and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-4H-3,1-benzothiazin-2-amine typically involves the cyclization of anthranilic acid derivatives with aroyl isothiocyanates. The reaction proceeds through the formation of thiourea intermediates, which undergo thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid (H₂SO₄) to promote ring closure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4H-3,1-benzothiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Halogenated or nitrated benzothiazine derivatives.

Scientific Research Applications

4-Phenyl-4H-3,1-benzothiazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-4H-3,1-benzothiazin-2-amine involves its interaction with biological targets through hydrogen bonding and π-π interactions. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This inhibition can occur through the formation of a stable complex with the enzyme, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Properties

CAS No.

16781-33-2

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-phenyl-4H-3,1-benzothiazin-2-amine

InChI

InChI=1S/C14H12N2S/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16)

InChI Key

RBWRQOWMMKMFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3N=C(S2)N

Origin of Product

United States

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